![molecular formula C10H10BrNO4 B584327 Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate CAS No. 1040401-17-9](/img/structure/B584327.png)
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate
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Overview
Description
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8BrNO4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound may be used in the synthesis of ditopic macrocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate was synthesized using pyridine-2,6-dicarboxylic acid as the starting material, which underwent esterification and radicals nucleophilic substitution on the pyridine ring . Another related compound, dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate, was synthesized from dimethyl 6,6’-dimethyl-2,2’-bipyridine-4,4’-dicarboxylate through dibromination and debromination .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate can be analyzed based on its InChI code: 1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring substituted with bromomethyl and dimethyl dicarboxylate groups .Physical And Chemical Properties Analysis
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate is a white to pale cream powder or crystals . It has a molecular weight of 274.07 g/mol . The compound is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Macrocyclic Bisamides and Tetramides
This compound has been used in the synthesis of eight macrocyclic bisamides and tetramides. The reaction involves dimethyl pyridine-2,6-dicarboxylate with α,ω-diaminoethers in methanol as a solvent .
Coordination Polymer and Metal Complexes
It has been used in the formation of a Silver (I) coordination polymer and a nine-coordinated cadmium (II) complex. These studies were supported by solid state and electrochemical studies .
Synthesis of Ditopic Macrocycles
Dimethyl 2,6-pyridinedicarboxylate has been used in the synthesis of ditopic macrocycles. These macrocycles have two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers. They act as host molecules capable of forming complexes with diphenylurea derivatives .
Electrochemical Performance of Hybrid Electrodes
Four metal complexes of 2,6-pyridinedicarboxylic acid (PDC): AgPDC, CdPDC, CuPDC, and ZnPDC were integrated with polypyrrole (PPY) to create four new composites: PPY-AgPDC, PPY-CdPDC, PPY-CuPDC, and PPY-ZnPDC. These composites were studied for their electrochemical performance as potential hybrid electrodes .
Protodeboronation of Pinacol Boronic Esters
The compound has been used in the protodeboronation of pinacol boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Formal Total Synthesis of D-®-Coniceine and Indolizidine 209B
The protodeboronation process was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety and Hazards
properties
IUPAC Name |
dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXFUVXRBZYXMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747227 |
Source
|
Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
CAS RN |
1040401-17-9 |
Source
|
Record name | Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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